molecular formula C8H7Br2NO2 B12512294 1,4-Dibromo-2,5-dimethyl-3-nitrobenzene

1,4-Dibromo-2,5-dimethyl-3-nitrobenzene

Cat. No.: B12512294
M. Wt: 308.95 g/mol
InChI Key: SAZQHRSOIUISAM-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, characterized by the presence of two bromine atoms, two methyl groups, and a nitro group

Preparation Methods

The synthesis of 1,4-dibromo-2,5-dimethyl-3-nitrobenzene typically involves multiple steps:

    Bromination: The addition of bromine atoms is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1,4-Dibromo-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an alkaline medium.

Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.

Scientific Research Applications

1,4-Dibromo-2,5-dimethyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4-dibromo-2,5-dimethyl-3-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms and methyl groups influence the compound’s reactivity and binding affinity to different substrates. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reactions and conditions.

Comparison with Similar Compounds

1,4-Dibromo-2,5-dimethyl-3-nitrobenzene can be compared with other similar compounds such as:

    1,4-Dibromo-2,5-dimethylbenzene: Lacks the nitro group, making it less reactive in redox reactions.

    1,4-Dibromo-2-nitrobenzene: Lacks the methyl groups, affecting its steric properties and reactivity.

    1,4-Dibromo-3-nitrobenzene: Different positioning of the nitro group, leading to variations in chemical behavior.

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

1,4-dibromo-2,5-dimethyl-3-nitrobenzene

InChI

InChI=1S/C8H7Br2NO2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,1-2H3

InChI Key

SAZQHRSOIUISAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)[N+](=O)[O-])C)Br

Origin of Product

United States

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